molecular formula C15H23NSi2 B585721 3,6-Bis(trimethylsilyl)isoquinoline CAS No. 150771-58-7

3,6-Bis(trimethylsilyl)isoquinoline

Cat. No.: B585721
CAS No.: 150771-58-7
M. Wt: 273.526
InChI Key: NJVVRSDVIDLHGN-UHFFFAOYSA-N
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Description

3,6-Bis(trimethylsilyl)isoquinoline is a specialized organosilicon building block of high interest in advanced chemical synthesis and materials science research. Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in numerous bioactive alkaloids and synthetic compounds with documented anticancer, antimicrobial, and neuroprotective properties . The incorporation of trimethylsilyl groups at the 3 and 6 positions introduces steric bulk and alters electronic characteristics, making this derivative a valuable precursor for further functionalization. In research, it may serve as a protected intermediate or a directing group in metal-catalyzed cross-coupling reactions, facilitating the construction of complex, highly substituted isoquinoline libraries for biological screening . Furthermore, silylated isoquinoline compounds have potential applications in the development of organic electronic materials, such as ligands in metal-organic frameworks (MOFs) or components of organic semiconductors, leveraging their tunable electronic properties and molecular geometry . This compound is provided For Research Use Only. It is intended for use by qualified laboratory and research professionals and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

150771-58-7

Molecular Formula

C15H23NSi2

Molecular Weight

273.526

IUPAC Name

trimethyl-(3-trimethylsilylisoquinolin-6-yl)silane

InChI

InChI=1S/C15H23NSi2/c1-17(2,3)14-8-7-12-11-16-15(18(4,5)6)10-13(12)9-14/h7-11H,1-6H3

InChI Key

NJVVRSDVIDLHGN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=CC(=NC=C2C=C1)[Si](C)(C)C

Synonyms

Isoquinoline, 3,6-bis(trimethylsilyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,8-Bis[(trimethylsilyl)ethynyl]quinoline

  • Structure: Features ethynyl-TMS groups at the 5- and 8-positions of quinoline (a positional isomer of isoquinoline).
  • Molecular Formula : C₁₉H₂₃NSi₂ (MW: 321.57 g/mol) .
  • Key Differences: The ethynyl spacer in 5,8-bis-TMS-ethynylquinoline introduces π-conjugation, enhancing electronic communication between the TMS groups and the aromatic system. In contrast, 3,6-bis-TMS-isoquinoline lacks this conjugation, leading to distinct electronic and steric profiles.
  • Applications : Used in optoelectronic materials due to its extended π-system .

1,2,3,4-Tetrahydro-2-[(trimethylsilyl)methyl]isoquinoline

  • Structure: A partially saturated isoquinoline derivative with a TMS-methyl group at the 2-position.
  • Molecular Formula : C₁₃H₂₁NSi (MW: 219.40 g/mol) .
  • Key Differences: Saturation of the heterocyclic ring reduces aromaticity, altering reactivity (e.g., reduced susceptibility to electrophilic substitution).
  • Applications : Explored in asymmetric synthesis and medicinal chemistry .

6-Methylisoquinoline

  • Structure: A methyl-substituted isoquinoline at the 6-position.
  • Molecular Formula : C₁₀H₉N (MW: 143.19 g/mol) .
  • Key Differences: Methyl groups are less electron-withdrawing than TMS groups, resulting in higher basicity (pKa ~5.14 for isoquinoline vs. lower values for TMS derivatives) . Methyl substituents lack the silicon-mediated steric effects critical for ligand design in transition-metal catalysis.

Table 1: Structural and Electronic Comparison

Compound Substituent Positions Key Functional Groups Molecular Weight (g/mol) Notable Properties
3,6-Bis(trimethylsilyl)isoquinoline 3,6 -Si(CH₃)₃ ~304.55 (estimated) High lipophilicity, steric bulk
5,8-Bis[(TMS)ethynyl]quinoline 5,8 -C≡C-Si(CH₃)₃ 321.57 Extended π-conjugation
2-[(TMS)methyl]-tetrahydroisoquinoline 2 -CH₂-Si(CH₃)₃ 219.40 Reduced aromaticity, stabilized intermediates
6-Methylisoquinoline 6 -CH₃ 143.19 Higher basicity, simpler reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,6-Bis(trimethylsilyl)isoquinoline, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of the isoquinoline core followed by silylation using trimethylsilyl (TMS) reagents. For example, halogenated intermediates (e.g., 1-chloro-isoquinoline derivatives) can react with bis(trimethylsilyl)amide reagents under anhydrous conditions. Optimization includes:

  • Catalysts : Use of t-buXPhos or CuCN for cross-coupling reactions.

  • Solvents : Polar aprotic solvents like DMSO or dioxane.

  • Temperature : Elevated temperatures (100–140°C) for efficient silylation.

  • Yields : Reported yields range from 27% to 84%, depending on substituent reactivity and purification methods .

    Reaction TypeReagents/ConditionsYield (%)Reference
    SilylationNaH, DMSO, 100°C38
    Cyano SubstitutionCuCN, 140°C27

Q. How is structural characterization and purity validation performed for 3,6-Bis(trimethylsilyl)isoquinoline?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and TMS group integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%).
  • HPLC : Quantifies impurities in final products .

Advanced Research Questions

Q. How can QSAR and molecular docking studies guide the design of 3,6-Bis(trimethylsilyl)isoquinoline derivatives for biological applications?

  • Methodological Answer :

  • Descriptor Selection : Use steric, electronic, and topological parameters (e.g., logP, molar refractivity) to build QSAR models.

  • Docking Protocols : Target enzymes (e.g., FtsZ or tyrosyl-DNA-phosphodiesterase) using AutoDock Vina or Schrödinger Suite.

  • Validation : Cross-validate models with experimental IC50_{50} values from enzyme inhibition assays .

    Descriptor TypeBiological TargetR2^2 ValueReference
    Steric/ElectronicFtsZ (antibacterial)0.82
    TopologicalTopoisomerase I0.75

Q. What strategies resolve contradictions in reported reactivity of silylated isoquinoline derivatives under varying conditions?

  • Methodological Answer :

  • Control Experiments : Systematically vary solvents (e.g., DMSO vs. THF), catalysts (Pd vs. Cu), and temperatures.
  • Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify rate-limiting steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict intermediate stability and transition states .

Q. How do trimethylsilyl groups influence the stability and electronic properties of 3,6-Bis(trimethylsilyl)isoquinoline?

  • Methodological Answer :

  • Stability : TMS groups enhance steric protection against oxidation (confirmed via TGA/DSC).
  • Electron Effects : 29^{29}Si NMR and XPS reveal electron-donating effects, altering HOMO-LUMO gaps in photochemical studies .

Handling and Safety

Q. What are recommended storage and handling protocols for 3,6-Bis(trimethylsilyl)isoquinoline in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at 2–8°C, protected from light.
  • PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact.
  • Spill Management : Neutralize with dry sand; avoid aqueous solutions to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of structurally similar silylated isoquinolines?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) across studies.
  • Structural-Activity Clustering : Group compounds by substituent patterns (e.g., methoxy vs. TMS) to identify outliers.
  • Reproducibility Tests : Replicate key experiments with standardized protocols .

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